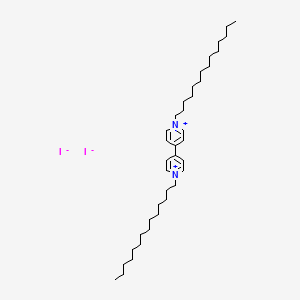
1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of long alkyl chains, such as tetradecyl groups, enhances its solubility and amphiphilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with tetradecyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps would also be optimized for large-scale production, possibly involving advanced separation techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide. These reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution: The products depend on the nucleophile used but generally involve the replacement of the iodide ions with the nucleophile.
Scientific Research Applications
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and materials with electrochromic properties.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of electrochromic devices, sensors, and other electronic applications.
Mechanism of Action
The mechanism of action of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it useful in various electrochemical applications. The long alkyl chains enhance its solubility and interaction with biological membranes, which is crucial for its potential use in drug delivery and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with octadecyl chains and bromide ions.
1,1’-Ditetradecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of iodide.
Uniqueness
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is unique due to its specific combination of tetradecyl chains and iodide ions. This combination provides distinct solubility, amphiphilic properties, and electrochemical behavior, making it suitable for specialized applications in supramolecular chemistry, drug delivery, and electrochromic devices.
Properties
CAS No. |
102915-64-0 |
|---|---|
Molecular Formula |
C38H66I2N2 |
Molecular Weight |
804.8 g/mol |
IUPAC Name |
1-tetradecyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C38H66N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-39-33-27-37(28-34-39)38-29-35-40(36-30-38)32-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h27-30,33-36H,3-26,31-32H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
FYASZULUHNSTJV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
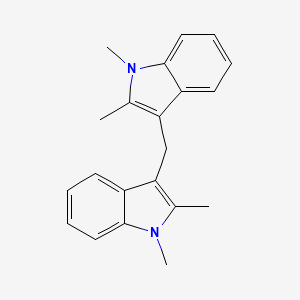
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
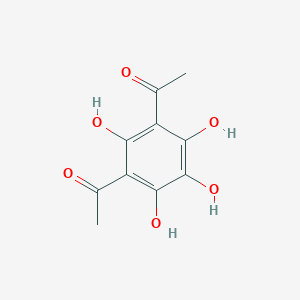
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
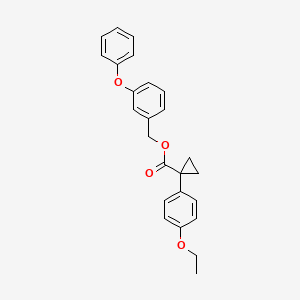
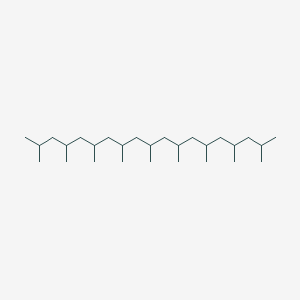

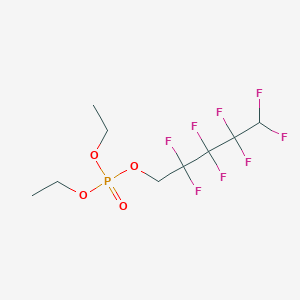
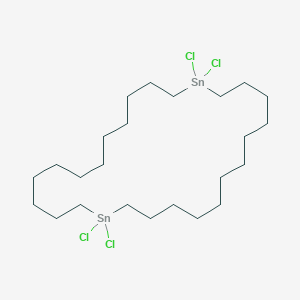
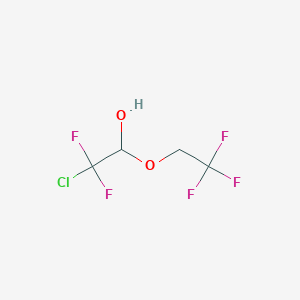
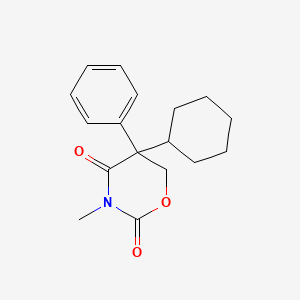
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
